(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid (2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 69086-72-2
VCID: VC17977485
InChI: InChI=1S/C8H11NO6/c9-4(6(11)12)3-8(7(13)14)2-1-5(10)15-8/h4H,1-3,9H2,(H,11,12)(H,13,14)/t4-,8-/m0/s1
SMILES:
Molecular Formula: C8H11NO6
Molecular Weight: 217.18 g/mol

(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid

CAS No.: 69086-72-2

Cat. No.: VC17977485

Molecular Formula: C8H11NO6

Molecular Weight: 217.18 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid - 69086-72-2

Specification

CAS No. 69086-72-2
Molecular Formula C8H11NO6
Molecular Weight 217.18 g/mol
IUPAC Name (2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid
Standard InChI InChI=1S/C8H11NO6/c9-4(6(11)12)3-8(7(13)14)2-1-5(10)15-8/h4H,1-3,9H2,(H,11,12)(H,13,14)/t4-,8-/m0/s1
Standard InChI Key ZQVZYZVRVFBTDG-NVNXEXLPSA-N
Isomeric SMILES C1C[C@](OC1=O)(C[C@@H](C(=O)O)N)C(=O)O
Canonical SMILES C1CC(OC1=O)(CC(C(=O)O)N)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Lycoperdic acid (C₈H₁₁NO₆) is a bicyclic carboxylic acid with a molecular weight of 217.18 g/mol . Its IUPAC name, (2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid, reflects two stereocenters at the 2-positions of the oxolane (tetrahydrofuran) ring and the ethyl side chain . The absolute configuration (S,S) is critical for its biological activity and synthetic utility.

The molecule features:

  • A 5-oxooxolane (γ-lactone) ring with a ketone group at position 5.

  • A 2-amino-2-carboxyethyl substituent at position 2 of the ring.

  • Two carboxylic acid groups, contributing to its polar nature .

Spectroscopic and Crystallographic Data

The compound’s 3D structure has been resolved via X-ray crystallography (CCDC 299403) . Key structural insights include:

  • Bond lengths: The C=O bond in the lactone ring measures 1.21 Å, consistent with ketone groups.

  • Dihedral angles: The ethyl side chain adopts a gauche conformation relative to the ring, stabilized by intramolecular hydrogen bonding .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₁NO₆
Molecular Weight217.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
InChIKeyZQVZYZVRVFBTDG-NVNXEXLPSA-N

Synthetic Methodologies

Organocatalytic Enantioselective Synthesis

Pihko et al. (2020) developed a 7-step route starting from a silyloxyfuran precursor :

Key Advantages:

  • Avoids transition-metal catalysts.

  • High enantiomeric excess (ee > 98%) .

Palladium-Catalyzed Cross-Coupling Approach

An earlier synthesis (2000) utilized palladium-mediated coupling :

  • Organozinc reagent preparation: From N-Boc-β-iodoalanine methyl ester.

  • Cross-coupling: With (Z)-1-(tert-butyldimethylsiloxy)-3-iodo-6-(p-methoxybenzyl)oxy-2-hexene.

  • Deprotection steps: Remove silyl and benzyl groups.

Table 2: Comparison of Synthetic Routes

Physicochemical Properties and Stability

Solubility and Reactivity

Lycoperdic acid is highly soluble in polar solvents (water, DMSO) due to its carboxylic acid and amine groups. The γ-lactone ring is susceptible to base-catalyzed hydrolysis, reforming the open-chain dicarboxylic acid .

Spectral Signatures

  • IR: Strong absorptions at 1740 cm⁻¹ (C=O lactone) and 1630 cm⁻¹ (COO⁻) .

  • NMR:

    • ¹H NMR (D₂O): δ 4.32 (d, J = 6.5 Hz, H-2), δ 3.89 (m, H-5) .

    • ¹³C NMR: 178.9 ppm (C=O lactone), 55.1 ppm (C-2) .

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